molecular formula C24H28N4O4S2 B12145701 ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12145701
M. Wt: 500.6 g/mol
InChI Key: ICGZQJOGZDJYMD-SDXDJHTJSA-N
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Description

Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of thiazolidine, pyridopyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the attachment of the piperidine and ethyl ester groups.

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a butyl-substituted thiourea with an α-haloketone under basic conditions, leading to the formation of the thiazolidine-2-thione structure.

    Pyridopyrimidine Core Construction: This step involves the condensation of a suitable pyridine derivative with a formylated pyrimidine under acidic conditions to form the pyridopyrimidine scaffold.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazolidine and pyridopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine and pyridopyrimidine structures can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards certain targets, while the ethyl ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Often studied for their anticancer and antiviral activities.

    Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity not seen in simpler analogs.

This compound’s intricate structure and potential for diverse applications make it a fascinating subject for further research and development in various scientific fields.

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N4O4S2/c1-3-5-11-28-22(30)18(34-24(28)33)15-17-20(25-19-8-6-7-12-27(19)21(17)29)26-13-9-16(10-14-26)23(31)32-4-2/h6-8,12,15-16H,3-5,9-11,13-14H2,1-2H3/b18-15-

InChI Key

ICGZQJOGZDJYMD-SDXDJHTJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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